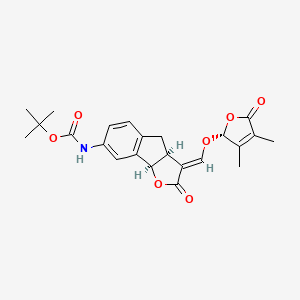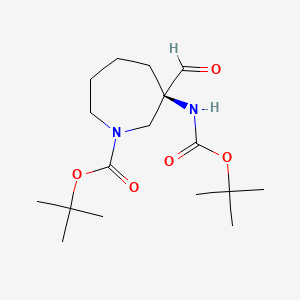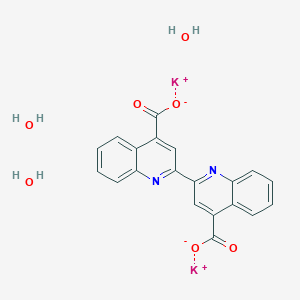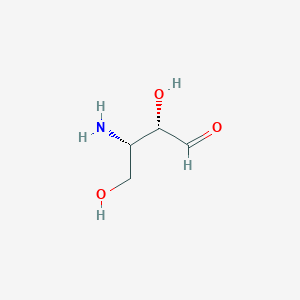
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C12H18N2O4. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid typically involves the formation of the isoxazole ring followed by the introduction of the carboxamido and butanoic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole-4-carboxylic acid
- 4-Iodo-3,5-dimethylisoxazole
- 3,5-Dimethylisoxazole-4-boronic acid pinacol ester .
Uniqueness
4-(3-Ethyl-n,5-dimethylisoxazole-4-carboxamido)butanoic acid is unique due to its specific structural features, such as the ethyl and dimethyl substitutions on the isoxazole ring and the carboxamido and butanoic acid groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
特性
分子式 |
C12H18N2O4 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
4-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-4-9-11(8(2)18-13-9)12(17)14(3)7-5-6-10(15)16/h4-7H2,1-3H3,(H,15,16) |
InChIキー |
PTIUJKJEWYRXAT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1C(=O)N(C)CCCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)

![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)




![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)


